N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide
Description
Properties
CAS No. |
350994-86-4 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32 g/mol |
IUPAC Name |
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C14H17N5O/c1-7-5-11-9(3)16-14(18-12(11)6-8(7)2)19-13(15)17-10(4)20/h5-6H,1-4H3,(H3,15,16,17,18,19,20) |
InChI Key |
RLYVITXDRBHWSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(\N)/NC(=O)C)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization Strategies
The quinazoline skeleton is classically synthesized via cyclocondensation of o-anthranilic acids with nitriles or urea derivatives. For 4,6,7-trimethylquinazolin-2-amine , the precursor 6,7-dimethyl-2-aminobenzoic acid (or a substituted analog) is required. However, commercial unavailability necessitates de novo synthesis:
Synthesis of 6,7-Dimethyl-2-nitrobenzoic Acid :
Cyclization to Quinazoline :
Table 1 : Optimization of Cyclization Conditions
| Starting Material | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 6,7-Dimethyl-2-aminobenzoic acid | Chloroacetonitrile | 25 | 78 |
| 6,7-Dimethyl-2-aminobenzoic acid | Urea | 160 | 62 |
Acetylation to Form this compound
Acetic Anhydride-Mediated Acetylation
The terminal amidine amine is acetylated under mild conditions to avoid quinazoline ring degradation:
- Procedure :
Yield : 85% (white crystalline solid).
Characterization :
- ¹³C NMR (DMSO-d₆): δ 170.2 (C=O), 162.1 (C=N), 24.8 (CH₃CO), 21.4–21.7 (quinazoline-CH₃).
- HPLC Purity : 98.6% (C18 column, 254 nm).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes:
Direct Amidination-Chloromethylquinazoline Intermediates
Leveraging 2-chloromethyl-4(3H)-quinazolinones (from), displacement with guanidine affords the carbamimidoyl group in one step:
- Advantage : Bypasses separate ammonolysis and guanidination steps.
- Challenge : Requires stringent control of stoichiometry to avoid over-alkylation.
Challenges and Optimization Strategies
Regioselective Methylation
Introducing methyl groups at positions 4, 6, and 7 demands careful substrate design:
Stability of Carbamimidoyl Intermediates
The amidine group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
- Anhydrous Workup : Conduct reactions under nitrogen with dried solvents.
- Low-Temperature Storage : Intermediates stored at –20°C under argon.
Chemical Reactions Analysis
Types of Reactions: N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential therapeutic applications include its use as a lead compound in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of biological pathways and the manifestation of its biological activities.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s quinazoline core distinguishes it from analogs in the evidence, which predominantly feature indole or benzyl substituents. Key comparisons include:
- Quinazoline vs. Indole/Benzyl Systems: The quinazoline core (C11H12N2) provides a nitrogen-rich bicyclic structure, contrasting with the monocyclic indole (e.g., compounds 14, 17, 23 in –2) or benzyl groups. This may enhance π-π stacking interactions in biological targets. Methyl groups at the 4,6,7 positions increase steric bulk and lipophilicity compared to methoxy (compound 14) or chloro (compound 17) substituents on benzyl groups.
Side Chain Variations :
Spectral and Physicochemical Properties
NMR Signatures :
- The target compound’s 1H-NMR would display three singlet peaks for the methyl groups on the quinazoline (δ ~2.5–3.0 ppm) and broad peaks for NH protons in the carbamimidoyl group (δ ~6.5–7.5 ppm). This contrasts with indole-based analogs (e.g., compound 14: δ 7.64–6.77 ppm for aromatic protons) .
- Acetamide carbonyls typically resonate at δ ~165–175 ppm in 13C-NMR, a feature shared across analogs.
Mass Spectrometry :
- The target’s theoretical [M+H]+ ion (m/z ~289) is lighter than indole derivatives (e.g., compound 23: m/z 509.9) due to the absence of heavy halogens (bromo, chloro) .
Biological Activity
N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H15N5O
- Molecular Weight : 245.28 g/mol
The compound features a quinazoline core that is known for various biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been shown to influence several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : It exhibits affinity for various receptors, potentially altering signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
-
Anticancer Activity :
A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of intrinsic pathways, particularly via caspase cascades. -
Anti-inflammatory Effects :
Another research highlighted its potential in reducing inflammation. The compound was found to lower levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting a possible therapeutic role in inflammatory diseases. -
Antioxidant Properties :
Research indicated that this compound effectively reduced oxidative stress markers in cellular models. Its ability to scavenge free radicals was linked to its structural attributes that allow for electron donation.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-[N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]acetamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the quinazolin-2-yl core. Key steps include:
- Carbamimidoyl group introduction : Reacting 4,6,7-trimethylquinazolin-2-amine with cyanamide derivatives under basic conditions (e.g., KOH/EtOH) .
- Acetamide coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the carbamimidoyl intermediate with acetic anhydride .
- Optimization : Yield improvements (~70–80%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or DCM), and reaction time (12–24 hrs) .
- Characterization : Confirm purity via HPLC (>95%) and structure via H/C NMR (e.g., acetamide proton at δ 2.1 ppm, quinazolinyl aromatic signals at δ 7.3–8.5 ppm) and HRMS .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : NMR (to confirm substituent positions and acetamide linkage) , IR (amide C=O stretch ~1650 cm) .
- Mass Spectrometry : HRMS (e.g., [M+H] calculated for CHNO: 347.17) .
- Crystallography : If single crystals are obtained, X-ray diffraction resolves bond angles and confirms stereoelectronic effects (e.g., planarity of the quinazolinyl-carbamimidoyl system) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for quinazolinyl-acetamide derivatives?
- Case Study : If conflicting IC values arise (e.g., antitumor vs. antiviral assays), consider:
- Structural analogs : Compare substituent effects (e.g., 4,6,7-trimethyl vs. 6-chloro-4-phenyl groups) .
- Assay conditions : Variability in cell lines (e.g., HeLa vs. HepG2) or enzyme isoforms (e.g., kinase selectivity) .
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05 via ANOVA) .
Q. How do computational methods predict the binding interactions of this compound with biological targets?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with targets like dihydrofolate reductase (DHFR). The carbamimidoyl group shows hydrogen bonding with Asp27 (ΔG ≈ -9.2 kcal/mol) .
- MD simulations : Analyze stability of the ligand-protein complex (RMSD < 2.0 Å over 100 ns) using GROMACS .
- Validation : Cross-reference with experimental SAR data (e.g., methyl groups enhancing hydrophobic pocket binding) .
Q. What synthetic modifications enhance the compound’s metabolic stability without compromising activity?
- Approaches :
- Isosteric replacement : Substitute the acetamide oxygen with sulfur (thioacetamide) to reduce CYP450-mediated oxidation .
- Steric shielding : Introduce bulky groups (e.g., tert-butyl) at the quinazolinyl 7-position to hinder enzymatic degradation .
- Evaluation : Measure plasma stability (e.g., t in rat liver microsomes) and retain IC within ±10% of parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
